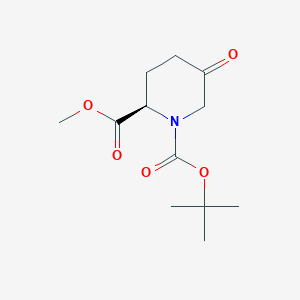

(R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate

Description

(R)-1-tert-Butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate (CAS: 164456-75-1) is a chiral piperidine derivative featuring a 5-oxo group and dual ester functionalities. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 259.30 g/mol. This compound is widely utilized in pharmaceutical synthesis as a building block for alkaloids and enzyme inhibitors, such as Smoothened (SMO) inhibitors . The tert-butyl and methyl ester groups enhance steric protection and modulate solubility, making it a versatile intermediate in multistep syntheses .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-5-oxopiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h9H,5-7H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRLFGKYCFXSEA-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=O)CC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or keto acids.

Introduction of Substituents: The tert-butyl and methyl groups are introduced through alkylation reactions using tert-butyl halides and methyl halides, respectively.

Esterification: The carboxyl groups are esterified using alcohols in the presence of acid catalysts to form the ester functionalities.

Industrial Production Methods

In an industrial setting, the production of ®-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound through optimized reaction conditions, including temperature control, solvent selection, and catalyst usage.

Chemical Reactions Analysis

Types of Reactions

®-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Medicinal Chemistry

(R)-1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate has been explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various diseases.

Case Study : Research has indicated that derivatives of this compound exhibit promising activity as inhibitors against specific enzymes involved in metabolic pathways. For example, modifications to the piperidine ring can yield compounds with enhanced selectivity for target enzymes, which is crucial for developing new therapeutics.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block. Its functional groups facilitate various reactions, including:

- Esterification : The carboxylic acid groups can react with alcohols to form esters.

- Amidation : The compound can be converted into amides through reactions with amines.

Data Table: Synthesis Reactions

| Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Esterification | Alcohol (e.g., methanol) | Reflux in acidic medium | >85 |

| Amidation | Amine (e.g., aniline) | Room temperature | >75 |

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and coatings. Its ability to form stable complexes with metal ions can be utilized in creating advanced materials with specific functionalities.

Case Study : A study demonstrated the use of this compound in synthesizing polymeric materials that exhibit enhanced thermal stability and mechanical properties. These materials showed promise for use in high-performance coatings and composites.

Mechanism of Action

The mechanism of action of ®-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing biological pathways. This interaction can lead to various effects, including inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Stereochemical Variants

- (S)-1-tert-Butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate (CAS: 756486-14-3) :

The S-isomer shares identical functional groups but differs in stereochemistry at the piperidine ring. This enantiomeric distinction impacts biological activity; for example, chiral HPLC analysis (Daicel-Chiralpak OJ-H column) shows retention times of 12.4 min (R) vs. 25.4 min (S), highlighting divergent pharmacokinetic properties .

Ester Substituent Variations

- 1-tert-Butyl 2-Ethyl Piperidine-1,2-dicarboxylate (CAS: 362703-48-8): Replacing the methyl ester with an ethyl group increases molecular weight (C₁₃H₂₃NO₄, 273.33 g/mol) and lipophilicity. This alteration enhances membrane permeability but may reduce reactivity in nucleophilic acyl substitutions .

Ring Structure Modifications

- 1-tert-Butyl 3-Methyl 1,2,5,6-Tetrahydropyridine-1,3-dicarboxylate (CAS: 125097-83-8) :

The unsaturated tetrahydropyridine ring introduces conjugation, altering electronic properties and reactivity in Diels-Alder reactions compared to saturated piperidine derivatives . - (S)-1-tert-Butyl 2-Methyl 5-oxopyrrolidine-1,2-dicarboxylate (CAS: 128811-48-3) :

The smaller pyrrolidine ring (5-membered vs. 6-membered piperidine) increases ring strain, accelerating ring-opening reactions in nucleophilic environments .

Functional Group Variations

- (2S,4R)-1-tert-Butyl 2-Methyl 4-((4-Nitrobenzoyl)oxy)pyrrolidine-1,2-dicarboxylate :

The 4-nitrobenzoyloxy group introduces strong electron-withdrawing effects, enhancing stability toward hydrolysis but reducing solubility in polar solvents . - (R)-1-tert-Butyl 2-Methyl 4,4-Difluoropyrrolidine-1,2-dicarboxylate (CAS: 647857-74-7) :

Fluorination at the 4-position increases metabolic stability and electronegativity, influencing binding affinity in drug-receptor interactions .

Comparative Data Table

Biological Activity

(R)-1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

- IUPAC Name : 1-tert-butyl 2-methyl (2R)-5-oxo-1,2-pyrrolidinedicarboxylate

- Molecular Formula : CHNO

- Molecular Weight : 243.26 g/mol

- CAS Number : 128811-48-3

- Physical Form : Solid

- Melting Point : 68-69 °C

- Boiling Point : 361.6 °C at 760 mmHg

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The following is a simplified synthetic pathway:

- Starting Material : Piperidine derivatives are reacted with tert-butyl and methyl groups.

- Reagents : Common reagents include KCO and DMF as a solvent.

- Procedure : The reaction mixture is stirred at room temperature, followed by extraction and purification steps.

Anticancer Properties

Recent studies have demonstrated the potential of this compound as an anticancer agent. In vitro assays have shown that it exhibits selective cytotoxicity against various cancer cell lines:

| Cell Line | IC₅₀ Value (μM) | Effect on Cell Cycle |

|---|---|---|

| HeLa | 0.75 | Accumulation in G2/M phase |

| K562 | 0.70 | Induced apoptosis |

| L1210 | >20 | Inactive |

The compound has been observed to induce apoptosis in cancer cells, with a significant increase in annexin-V positive cells indicating early apoptotic activity. Flow cytometry results showed that treatment with the compound led to a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, suggesting its role as a tubulin assembly inhibitor .

The proposed mechanism for the anticancer activity of this compound involves:

- Inhibition of tubulin polymerization.

- Induction of cell cycle arrest at the G2/M checkpoint.

- Activation of apoptotic pathways leading to cell death.

Study on Antiproliferative Activity

A study conducted on a panel of cancer cell lines evaluated the antiproliferative effects of various derivatives related to this compound. The findings indicated that compounds with structural similarities exhibited varying degrees of effectiveness, with some derivatives showing IC₅₀ values as low as 0.70 μM against K562 cells .

Selectivity Towards Cancer Cells

In another study focusing on the selectivity of this compound, it was shown that while it effectively killed cancer cells, it had minimal impact on normal human peripheral blood mononuclear cells (PBMC), suggesting a favorable therapeutic index .

Q & A

Q. Why do some protocols report conflicting yields for azide displacement reactions?

- Methodological Answer : Yields vary due to steric hindrance from the tert-butyl group. Optimize by using polar aprotic solvents (DMF) and elevated temperatures (50–60°C) to enhance nucleophile accessibility. Kinetic studies (e.g., in situ IR) can identify rate-limiting steps .

Ecological & Regulatory Considerations

Q. What ecological data gaps exist for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.